molecular formula C18H24N4O2 B12350813 7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione

7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12350813
M. Wt: 328.4 g/mol
InChI Key: SATMJOUTKVLBNC-UHFFFAOYSA-N
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Description

7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylphenyl group attached to a purine core, which imparts distinct chemical and physical properties. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a tert-butylphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific purine core structure combined with a tert-butylphenyl group. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11,14-15H,10H2,1-5H3

InChI Key

SATMJOUTKVLBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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